1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1422344-02-2
VCID: VC3029201
InChI: InChI=1S/C6H7F3N2O2.ClH/c7-6(8,9)3-11-4(12)1-10-2-5(11)13;/h10H,1-3H2;1H
SMILES: C1C(=O)N(C(=O)CN1)CC(F)(F)F.Cl
Molecular Formula: C6H8ClF3N2O2
Molecular Weight: 232.59 g/mol

1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride

CAS No.: 1422344-02-2

Cat. No.: VC3029201

Molecular Formula: C6H8ClF3N2O2

Molecular Weight: 232.59 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride - 1422344-02-2

Specification

CAS No. 1422344-02-2
Molecular Formula C6H8ClF3N2O2
Molecular Weight 232.59 g/mol
IUPAC Name 1-(2,2,2-trifluoroethyl)piperazine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C6H7F3N2O2.ClH/c7-6(8,9)3-11-4(12)1-10-2-5(11)13;/h10H,1-3H2;1H
Standard InChI Key BHKUWULSJLWIQM-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)CN1)CC(F)(F)F.Cl
Canonical SMILES C1C(=O)N(C(=O)CN1)CC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Properties

1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride is a fluorinated diketopiperazine derivative characterized by a piperazine ring structure with two carbonyl groups at positions 2 and 6, substituted with a 2,2,2-trifluoroethyl group, and exists as a hydrochloride salt. The compound is identified by the CAS registry number 1422344-02-2 . The compound belongs to the broader family of piperazine derivatives, which have attracted considerable interest in medicinal chemistry due to their versatile pharmacological properties.

Key Identifiers and Molecular Characteristics

The physicochemical properties of 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride

PropertyValueReference
CAS Number1422344-02-2
Molecular FormulaC₆H₈ClF₃N₂O₂
Molecular Weight232.59 g/mol
MDL NumberMFCD23378453
AppearanceNot specified in literature-
SolubilityNot specified in literature-

The molecular structure features a diketopiperazine core (piperazine-2,6-dione) with a trifluoroethyl substituent on one of the nitrogen atoms, while the second nitrogen is protonated with hydrochloride, forming the salt. This structural arrangement confers specific chemical and potentially biological properties to the molecule.

Relation to the Piperazine Family of Compounds

The title compound is part of the broader piperazine family, which has significant medicinal chemistry applications. Understanding the relationship between this compound and other piperazine derivatives provides context for its potential biological properties.

Structural Comparison with Related Compounds

Several related compounds appear in the chemical literature:

Table 2: Structurally Related Compounds

CompoundCAS NumberMolecular FormulaStructural Difference from Target Compound
1-(2,2,2-Trifluoroethyl)piperazine13349-90-1C₆H₁₁F₃N₂Lacks diketone functionality; free base form
1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride13349-91-2C₆H₁₃Cl₂F₃N₂Lacks diketone functionality; dihydrochloride salt
1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride1803566-91-7C₇H₁₁ClF₃NO₂Contains pyrrolidine instead of piperazine ring

Piperazines in Medicinal Chemistry

Piperazine derivatives possess unique structural features that make them valuable scaffolds in drug design:

  • The six-membered piperazine ring offers structural rigidity

  • The two nitrogen atoms provide a large polar surface area

  • These properties contribute to favorable pharmacokinetic profiles, including water solubility and bioavailability

The addition of a trifluoroethyl group to the piperazine scaffold can significantly alter its physicochemical properties, potentially enhancing metabolic stability and membrane permeability due to the lipophilic nature of the trifluoromethyl group.

Current Research Landscape and Future Directions

Research Gaps

The limited literature specifically addressing 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride highlights several research opportunities:

  • Detailed synthetic protocols specifically for this compound

  • Comprehensive physicochemical characterization

  • Exploration of biological activity across various therapeutic targets

  • Structure-activity relationship studies comparing the diketopiperazine derivative with simpler piperazine analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator